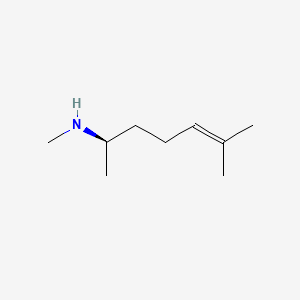

Dexisometheptene

Beschreibung

Eigenschaften

CAS-Nummer |

1620401-56-0 |

|---|---|

Molekularformel |

C24H48N2O8 |

Molekulargewicht |

492.6 g/mol |

IUPAC-Name |

(2R)-N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t2*9-;1-,2+,3+,4-/m11./s1 |

InChI-Schlüssel |

WSXKZIDINJKWPM-QIVNROIFSA-N |

SMILES |

CC(CCC=C(C)C)NC |

Isomerische SMILES |

C[C@H](CCC=C(C)C)NC.C[C@H](CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |

Kanonische SMILES |

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dexisometheptene; (R)-Isometheptene; TNX-201; TNX201; TNX 201 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization for Academic Research

Advanced Synthetic Routes for Dexisometheptene

Developing synthetic routes for this compound, the (2R) enantiomer of Isometheptene (B1672259), requires precise control over stereochemistry to ensure the isolation of the desired isomer.

Stereoselective Synthesis Approaches for (2R)-N,6-dimethylhept-5-en-2-amine

Stereoselective synthesis is crucial for obtaining (2R)-N,6-dimethylhept-5-en-2-amine in high enantiomeric purity. While specific detailed academic literature on the stereoselective synthesis of this compound is not extensively detailed in the provided search results, general principles of stereoselective synthesis in organic chemistry involve techniques that favor the formation of one stereoisomer over others. These methods often utilize chiral catalysts, chiral auxiliaries, or reactions with inherent stereochemical control. For instance, asymmetric epoxidation and other asymmetric transformations are common strategies in stereoselective synthesis of chiral compounds niscpr.res.in. Achieving high enantiomeric excess (ee) is a primary goal in such synthetic endeavors rsc.org.

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound involves the use of specific precursors and proceeds through various intermediate transformations. One described synthetic scheme for (R)-Isometheptene (this compound) involves starting materials such as (S)-methyloxirane and 3-methyl-2-buten-1-ylmagnesium chloride. The route proceeds through intermediates such as (S)-6-Methyl-hept-5-en-2-ol and (S)-Methanesulfonic acid 1,5-dimethyl-hex-4-enyl ester. Key steps include the reaction of (S)-methyloxirane with the Grignard reagent in the presence of copper iodide, followed by neutralization, extraction, drying, and distillation to obtain (S)-6-Methyl-hept-5-en-2-ol. This alcohol is then reacted with methanesulfonyl chloride and DIEA. The resulting mesylate intermediate is subsequently reacted with methylamine (B109427) in water under specific conditions to yield (R)-Isometheptene in its free base form google.comgoogle.com.

A simplified representation of a potential synthetic pathway based on the search results is outlined below:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | (S)-methyloxirane, 3-methyl-2-buten-1-ylmagnesium chloride | THF, Copper iodide | (S)-6-Methyl-hept-5-en-2-ol |

| 2 | (S)-6-Methyl-hept-5-en-2-ol | Methanesulfonyl chloride, DIEA, DCM | (S)-Methanesulfonic acid 1,5-dimethyl-hex-4-enyl ester |

| 3 | (S)-Methanesulfonic acid 1,5-dimethyl-hex-4-enyl ester | Methylamine (40% in water), N,N-dimethyl-acetamide, sealed vessel, 50°C | (R)-Isometheptene (free base) |

Understanding the chemistry of precursors and the nature of intermediates is vital for optimizing reaction conditions, improving yields, and controlling stereoselectivity in academic synthesis.

Derivatization Strategies for this compound Analogs

Derivatization of this compound is explored in academic research to modify its properties, such as solubility or stability, or to create analogs for further study.

Mucate Salt Formation and its Impact on Preclinical Formulation

Mucate salt formation is a known derivatization strategy for this compound. This compound mucate is the hemi((2R,3S,4R,5S)-2,3,4,5-tetrahydroxyhexanedioate) salt of (R)-N,6-dimethylhept-5-en-2-amine google.comgoogle.com. This salt is described as a crystalline solid google.comgoogle.com. The formation of salts is a common approach in preclinical formulation development to improve the physicochemical properties of a drug candidate, such as solubility, stability, and crystallinity drug-dev.comnih.gov. While the search results mention this compound mucate in the context of preclinical investigation drugbank.comdrugbank.com, the specific impact of mucate salt formation on the preclinical formulation properties of this compound, beyond its solid crystalline form, is not detailed within the provided snippets. However, the general principles of salt formation in preclinical formulation highlight its role in addressing issues like poor solubility or stability of the free base or acid form drug-dev.comnih.gov.

The chemical structure of this compound mucate involves two molecules of (2R)-N,6-dimethylhept-5-en-2-amine and one molecule of mucic acid ((2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid) nih.gov. This results in a molecular formula of C24H48N2O8 and a molecular weight of 464.59 g/mol google.comgoogle.com. PubChem also lists a molecular weight of 492.6 g/mol for this compound mucate with a different CID, indicating potential variations in salt stoichiometry or hydration nih.gov.

| Component | Chemical Name | Formula |

| Cation | (2R)-N,6-dimethylhept-5-en-2-amine | C9H19N |

| Anion | (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid (Mucic Acid) | C6H10O8 |

| Salt (Hemi-mucate) | bis((2R)-N,6-dimethylhept-5-en-2-amine) galactarate | C24H48N2O8 |

Exploration of Novel Salts and Prodrug Strategies for Enhanced Preclinical Efficacy

Academic research explores the formation of novel salts and prodrugs of compounds like this compound to potentially enhance their properties for preclinical studies drug-dev.com. Salt formation can improve solubility and dissolution rate, which are critical for absorption and bioavailability drug-dev.comnih.gov. Prodrug strategies involve chemical modification of a drug molecule to improve its physicochemical properties, such as solubility, permeability, or stability, and are designed to be cleaved in vivo to release the active parent drug nih.govresearchgate.net. This approach can be used to address challenges like poor aqueous solubility or to improve targeted delivery nih.govresearchgate.netrsc.org. The exploration of novel salts and prodrugs aims to identify forms of this compound that exhibit improved characteristics for further investigation drug-dev.com.

Purity Assessment and Stereoisomeric Characterization in Research Batches

Ensuring the purity and stereoisomeric composition of this compound in research batches is critical for obtaining reliable and reproducible results in academic studies. Analytical techniques are employed for this purpose.

Methods for purity assessment in research batches of organic compounds commonly include chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) nih.govnih.gov. These techniques allow for the separation and detection of the target compound from impurities and by-products of the synthesis nih.govnih.gov.

Stereoisomeric characterization, particularly determining the enantiomeric purity (ee) of (2R)-N,6-dimethylhept-5-en-2-amine, typically involves the use of chiral chromatography. Chiral HPLC or GC columns can separate enantiomers, allowing for the quantification of the desired (2R) isomer and any residual (2S) isomer researchgate.net. NMR spectroscopy, particularly in the presence of chiral shift reagents, can also be used for stereoisomeric analysis. rsc.org

These analytical methods are essential for confirming the identity, purity, and stereochemical integrity of this compound synthesized in academic laboratories, ensuring the quality of the material used in subsequent research.

Preclinical Pharmacological Investigations of Dexisometheptene

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding the direct effects of a compound on biological targets like receptors, enzymes, and cellular pathways in a controlled laboratory setting.

Receptor Binding Affinity Profiling

Receptor binding affinity studies assess how strongly a compound binds to specific receptors. This provides insights into the potential primary targets of the drug. Binding affinity is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd indicates higher affinity frontiersin.orgwikipedia.org. Other measures like IC50 (concentration required for 50% inhibition) or EC50 (concentration required for half-maximal response) are also used as proxies for affinity frontiersin.orgwikipedia.org.

Dexisometheptene mucate is characterized as a muscarinic receptor agonist, indicating it acts on muscarinic acetylcholine (B1216132) receptors ontosight.ai. These receptors are G protein-coupled receptors found in the central nervous system and tissues innervated by the parasympathetic nervous system, playing roles in various physiological processes sigmaaldrich.comwikipedia.org. There are five subtypes of muscarinic receptors: M1, M2, M3, M4, and M5 sigmaaldrich.com. Agonists bind to receptors and trigger a physiological response wikipedia.org.

This compound exhibits sympathomimetic activity, suggesting interactions with the sympathetic nervous system ontosight.ai. The sympathetic nervous system is regulated by catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), which act on adrenergic receptors youtube.comwikipedia.org. Adrenergic receptors are G protein-coupled receptors categorized into alpha (α) and beta (β) subtypes, with further subdivisions (α1, α2, β1, β2, β3) youtube.comwikipedia.org. α1 receptors are typically found on smooth muscle, glands, and organs, mediating effects like vasoconstriction, while β2 receptors are found in airways and cause relaxation youtube.com. This compound has been identified as an α1 agonist shutterstock.com.

Muscarinic Acetylcholine Receptor Agonism Studies

Cellular Signaling Pathway Modulation

Cellular signaling pathways are complex networks of molecular interactions that transmit signals within a cell, often initiated by the binding of a ligand to a receptor google.comgoogle.com. Modulation of these pathways by a compound can lead to various cellular responses. Receptors, including G protein-coupled receptors like muscarinic and adrenergic receptors, trigger intracellular signaling cascades sigmaaldrich.comwikipedia.orggoogle.com. For example, α1 adrenergic receptors couple to Gq proteins, leading to increased intracellular calcium wikipedia.org. Muscarinic receptors can also activate certain MAP kinase pathways sigmaaldrich.com. While the search results indicate that this compound interacts with receptors that modulate signaling pathways, specific detailed findings on how this compound itself modulates these pathways at a cellular level were not extensively provided.

Enzyme Kinetic Studies and Interaction Profiling

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and how these rates are affected by various factors, including the presence of inhibitors or activators libretexts.orgwikipedia.org. Enzyme kinetic studies can reveal the catalytic mechanism of an enzyme and how a drug might affect its activity wikipedia.org. While the importance of enzyme kinetics in understanding drug action is well-established wikipedia.orgnih.gov, specific detailed preclinical findings on this compound's interaction with enzymes were not found in the provided search results. Studies on other compounds, such as dexamethasone (B1670325), have investigated enzyme metabolism involving cytochrome P450 enzymes nih.gov.

In Vivo Preclinical Pharmacodynamics (PD)

In vivo pharmacodynamics studies examine the effects of a drug on a living organism, focusing on the relationship between drug concentration at the site of action and the resulting physiological effects wikipedia.org. This includes studying the drug's mechanism of action and the magnitude and duration of its effects wikipedia.org.

Research on this compound and related compounds has included studies to understand their pharmacodynamics ontosight.ai. This compound's primary pharmacological effect is related to its sympathomimetic activity ontosight.ai. Studies in animal models have shown that TNX-201 (this compound mucate) significantly increases the pain threshold of acute pain response fiercebiotech.com. It has also been shown to potently and selectively bind to imidazoline (B1206853) type-1 (I1) receptors in the central nervous system, acting as a receptor agonist fiercebiotech.com.

While clinical trial information was found regarding this compound mucate (TNX-201) for tension-type headache fiercebiotech.compharmaoffer.comnih.govdrugbank.comsec.gov, the focus of this section is strictly on preclinical in vivo pharmacodynamics. The finding that TNX-201 increased the pain threshold in animal models is a key preclinical pharmacodynamic observation fiercebiotech.com.

Table 1: Compound Name and PubChem CID

| Compound Name | PubChem CID |

| This compound | 24871315 |

| This compound mucate | 76853225 |

Interactive Data Tables:

Based on the available information, specific quantitative data suitable for interactive tables (like receptor binding affinities (Kd, IC50, EC50) for various receptors or enzyme kinetic parameters (Vmax, Km)) for this compound were not provided in the search results. The information primarily describes the types of receptors this compound interacts with and its general sympathomimetic activity and effect on pain threshold in animal models. Therefore, interactive data tables cannot be generated at this time due to the lack of specific numerical data in the search results that fit the criteria for such tables in the requested sections.

However, we can summarize the receptor interactions mentioned:

| Receptor Type | Interaction |

| Muscarinic Acetylcholine Receptors | Agonist ontosight.ai |

| Adrenergic α1 Receptors | Agonist shutterstock.com |

| Imidazoline type-1 (I1) Receptors | Potent and selective agonist (in animal models) fiercebiotech.com |

Establishment of Preclinical Efficacy Models

Preclinical efficacy models are developed to simulate aspects of human conditions relevant to the compound's intended use. For compounds like this compound, which exhibit sympathomimetic activity, models related to vascular regulation or neuronal activity are relevant. ontosight.ai Animal models, such as rodents (mice and rats), are commonly used due to their physiological similarities to humans and ease of handling. omicsonline.org The choice of model depends on the specific research question and the biological system being investigated. mdpi.com For instance, models involving induced conditions or genetic modifications can be employed to study specific disease states. mdpi.com

Dose-Response Characterization in Animal Models

Dose-response studies in animal models are conducted to determine the relationship between the dose of this compound administered and the observed pharmacological effect. These studies help identify effective dose ranges and can inform the selection of doses for further investigations. admin.chwellbeingintlstudiesrepository.org Different doses of the compound are administered to groups of animals, and the responses are measured. admin.ch Analyzing the dose-response relationship is crucial for understanding the compound's potency and potential therapeutic index. admin.ch

Target Engagement and Functional Effects in Preclinical Systems

Target engagement refers to the interaction of a compound with its intended biological target. researchgate.netnih.gov Understanding target engagement in preclinical systems provides insight into the compound's mechanism of action. researchgate.net this compound's primary pharmacological effect is related to its sympathomimetic activity, suggesting interaction with components of the sympathetic nervous system. ontosight.ai Preclinical studies aim to confirm this interaction and characterize the resulting functional effects in relevant biological systems. merckvetmanual.comnih.gov Methods to measure target engagement in animal models can involve assessing the compound's binding to its target or evaluating downstream physiological responses. nih.gov For example, if the target is a receptor, studies might measure receptor occupancy or the resulting activation or inhibition of signaling pathways. nih.gov

Preclinical Pharmacokinetic (PK) Analysis

Pharmacokinetic studies in preclinical animal models are fundamental to understanding how the body handles a compound, including its absorption, distribution, metabolism, and excretion (ADME). nih.govomicsonline.org This information is vital for predicting human pharmacokinetics and guiding drug development. omicsonline.orguni-konstanz.de

Absorption and Distribution Studies in Animal Models

Absorption studies investigate how this compound enters the bloodstream after administration. omicsonline.org Distribution studies examine how the compound is subsequently transported and distributed throughout the body to various tissues and organs. omicsonline.orgmerckvetmanual.com Animal models, such as rats and mice, are commonly used for these studies. omicsonline.orgbienta.net The route of administration in animal studies can influence absorption patterns. bienta.net

Tissue Distribution and Accumulation

Tissue distribution studies determine the concentration of this compound in different tissues and organs over time. omicsonline.orguu.nl This helps identify potential sites of action, accumulation, or elimination. omicsonline.orgmerckvetmanual.com The distribution of a compound can be influenced by factors such as its lipophilicity and the presence of specific transporters or binding sites in tissues. merckvetmanual.com Studies may involve administering a labeled form of the compound and measuring radioactivity in various tissues after different time intervals. uu.nl

Metabolism and Excretion Pathways in Preclinical Systems

Metabolism studies investigate how this compound is biotransformed in the body, primarily by enzymes. omicsonline.orgnih.gov The liver is a major site of drug metabolism, but other organs, such as the kidneys and intestines, can also contribute. merckvetmanual.comnih.gov Metabolism can lead to the formation of metabolites, which may be active or inactive. nih.gov Excretion studies determine how the parent compound and its metabolites are eliminated from the body, typically via urine or feces. omicsonline.orgnih.gov Understanding these pathways is crucial for predicting clearance and potential drug interactions. nih.gov Preclinical studies in animals help identify the major metabolic enzymes involved and the primary routes of excretion. omicsonline.orgnih.gov

Metabolite Identification and Profiling

Metabolite identification and profiling are essential components of preclinical drug development. These studies aim to identify the metabolic pathways of a compound and the structures of its metabolites in various biological matrices, such as liver microsomes, hepatocytes, plasma, urine, and feces, across different species admescope.comevotec.com. Understanding the metabolic fate of a drug is critical because metabolites can have different pharmacological activities or toxicological profiles compared to the parent compound evotec.com. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used for metabolite identification and profiling evotec.comnih.gov. Metabolite profiles in preclinical species are compared to those in humans to assess the suitability of animal models for toxicity studies admescope.comevotec.com. Despite the general importance of these studies, specific data regarding the identified metabolites and metabolic pathways of this compound were not found in the provided search results.

Species-Specific Pharmacokinetic Comparisons

Comparing the pharmacokinetics of a drug across different species used in preclinical studies (commonly rodents like rats and mice, and non-rodents like dogs) is vital for extrapolating preclinical data to humans and selecting appropriate species for toxicity testing sec.gov. Species differences in drug metabolism and transport can lead to variations in exposure levels and metabolite profiles researchgate.net. Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are determined in these studies nih.govxenotech.com. Allometric scaling and physiologically-based pharmacokinetic (PBPK) models are sometimes used to predict human pharmacokinetics from animal data nih.govxenotech.com. While the principle of species-specific pharmacokinetic comparisons is a standard part of preclinical evaluation, detailed comparative pharmacokinetic data for this compound across different species were not available in the search results.

Molecular Mechanisms of Action and Target Elucidation

Elucidation of Primary Molecular Targets

The primary molecular targets of dexisometheptene are understood to involve interactions with specific receptor systems. Research indicates that this compound acts as an agonist at certain adrenergic receptors wikidoc.org. Adrenergic receptors are cell surface glycoproteins that bind to catecholamines like norepinephrine (B1679862) and epinephrine (B1671497), mediating responses of the sympathetic nervous system ccjm.org.

Comprehensive Muscarinic Receptor Subtype Characterization

Muscarinic receptors are G-protein coupled receptors (GPCRs) that play a role in the parasympathetic nervous system and are activated by acetylcholine (B1216132) nih.gov. There are five known subtypes of muscarinic receptors (M1 to M5) nih.govderangedphysiology.com. While some compounds, like lofepramine, have been characterized for their binding affinity to different muscarinic receptor subtypes (M1-M5), the specific comprehensive characterization of this compound's interaction with each muscarinic receptor subtype is not detailed in the provided search results . However, muscarinic receptors are relevant in the context of understanding compounds that affect the autonomic nervous system.

Detailed Adrenergic Receptor Subtype Analysis

Adrenergic receptors are classified into alpha (α) and beta (β) subtypes, with further subdivisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) ccjm.orgnih.govwikipedia.org. These receptors are activated by agonists and are involved in various physiological responses ccjm.orgnih.gov. This compound has been identified as an agonist at adrenergic receptors wikidoc.org. The α1A-adrenergic receptor, for instance, is a GPCR that responds to noradrenaline and adrenaline and is involved in smooth muscle contraction and cognitive function nih.gov. Studies have provided structural insights into the activation mechanisms and ligand binding modes of adrenergic receptors, including the interaction with agonists nih.gov. Agonist binding to adrenergic receptors induces cellular mechanisms depending on the subtype; for example, α1 receptors activate phospholipase C, leading to increased intracellular calcium, while α2 receptors inactivate adenylate cyclase, decreasing cyclic AMP nih.gov. Beta receptors activate adenylate cyclase, increasing cyclic AMP nih.gov.

Downstream Signaling Cascade Analysis

Upon binding to their receptors, ligands like this compound initiate intracellular signaling cascades. These pathways involve a series of molecular events that ultimately lead to a cellular response jax.orgwikipedia.org.

G-Protein Coupled Receptor (GPCR) Signaling Pathways

GPCRs are a large family of cell surface receptors that detect extracellular molecules and activate cellular responses through coupling with G proteins wikipedia.orgnih.govazolifesciences.com. The classical signaling pathway involves the receptor-mediated activation of heterotrimeric G proteins, composed of alpha (α), beta (β), and gamma (γ) subunits nih.govyoutube.com. Upon agonist binding, the GPCR undergoes a conformational change, promoting the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ subunits nih.govyoutube.com. The activated Gα subunit or the Gβγ dimer can then interact with downstream effector proteins, such as enzymes or ion channels, to propagate the signal nih.gov. There are four major families of G proteins: Gs, Gi/o, Gq/11, and G12/13, each coupling to different effectors and initiating distinct signaling pathways nih.govazolifesciences.com. For example, Gq/11 proteins activate phospholipase C-β azolifesciences.com.

Second Messenger Systems Involvement

Second messengers are intracellular signaling molecules that relay and amplify signals from cell surface receptors to intracellular targets wikipedia.orgderangedphysiology.comsenecalearning.comsnggdcg.ac.in. They are produced or released in response to the activation of primary messengers (extracellular ligands binding to receptors) wikipedia.orgsenecalearning.comsnggdcg.ac.in. Examples of second messengers include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+) wikipedia.orgderangedphysiology.comsnggdcg.ac.in. GPCR signaling pathways often involve the generation of these second messengers wikipedia.orgwikipedia.orgnih.gov. For instance, activation of Gs proteins leads to increased cAMP levels, while activation of Gq/11 proteins leads to the production of IP3 and DAG nih.govazolifesciences.comneupsykey.com. These second messengers then activate various downstream effectors, such as protein kinases, to further transmit the signal wikipedia.orgsnggdcg.ac.in.

Investigation of Gene Signaling Networks and Cellular Responses

Signal transduction pathways, initiated by receptor activation and involving second messengers, can ultimately influence gene expression and cellular responses jax.orgnih.gov. The regulation of transcription factors is a key mechanism by which signaling cascades modulate gene networks nih.govpatsnap.comembopress.org. For example, the integrated stress response (ISR) involves the phosphorylation of eIF2α, leading to decreased global protein synthesis but inducing the translation of specific genes, including the transcription factor ATF4, which can modulate the transcriptome in response to stress stimuli embopress.org. While the search results discuss gene signaling networks and cellular responses in a general context and in relation to other compounds like dexamethasone (B1670325) and dexmedetomidine, specific detailed findings on how this compound impacts gene signaling networks and cellular responses were not prominently featured patsnap.comnih.govmdpi.com. However, the principle of receptor-mediated signaling cascades influencing gene expression and cellular function is a fundamental aspect of pharmacology jax.orgnih.govpatsnap.com.

Comparative Mechanistic Studies with Isometheptene (B1672259)

Isometheptene, a sympathomimetic amine, is known to exert vasoconstricting properties primarily through the activation of the sympathetic nervous system. This action involves interaction with cell surface adrenergic receptors, leading to smooth muscle activation and subsequent vasoconstriction. drugbank.comnih.govwikipedia.orgnih.gov Additionally, isometheptene can induce the displacement of catecholamines from neuronal vesicles, contributing to its sympathomimetic effects. drugbank.comnih.gov

Isometheptene exists as a racemic mixture comprising two enantiomers: (R)-isometheptene (this compound) and (S)-isometheptene. nih.govnih.govtonixpharma.comfiercebiotech.com Comparative preclinical studies have revealed distinct pharmacological profiles between these enantiomers. tonixpharma.com

Research indicates that the cardiovascular effects observed with the isometheptene enantiomers are likely attributable to differences in their respective mechanisms of action. nih.gov Specifically, (S)-isometheptene has been shown to exhibit a mixed sympathomimetic action, involving both a tyramine-like effect and a direct stimulation of α1-adrenoceptors. nih.gov In contrast, (R)-isometheptene (this compound) primarily demonstrates a tyramine-like action. nih.govnih.gov

Further comparative analysis in rat models has shown that (S)-isometheptene elicits more pronounced vasopressor responses compared to (R)-isometheptene. nih.govnih.gov The vascular effects of (S)-isometheptene are mediated by both an indirect mechanism (tyramine-like action) and a minor direct agonism of α1-adrenoceptors. nih.gov Conversely, the vascular responses to (R)-isometheptene appear to be exclusively indirect, mediated through a tyramine-like action, and are of a lesser magnitude than those produced by its counterpart enantiomer. nih.gov

Emerging research suggests that this compound ((R)-isometheptene) may possess a potential antimigraine mechanism of action mediated by the inhibition of the trigeminal system. nih.gov This selective action, particularly the predominant tyramine-like effect and reduced direct adrenergic stimulation compared to the (S)-isomer and racemate, may contribute to a more favorable vascular side effect profile for (R)-isometheptene. nih.gov

Non-clinical investigations have further differentiated this compound (as the mucate salt, TNX-201) by demonstrating its potent and selective binding to imidazoline (B1206853) type-1 (I1) receptors within the central nervous system, where it functions as an agonist. tonixpharma.com These studies also indicate that this compound is inactive at adrenergic receptors, a characteristic that distinguishes its mechanism from the broader adrenergic activity associated with racemic isometheptene. tonixpharma.comtonixpharma.com This selective agonism at I1 receptors is proposed as a primary mechanism underlying this compound's therapeutic effects, particularly in the context of headache treatment. tonixpharma.comtonixpharma.com

The table below summarizes the key mechanistic distinctions identified between Isometheptene (racemate) and this compound ((R)-isometheptene) based on available research:

| Feature | Isometheptene (Racemate) | This compound ((R)-Isometheptene) |

| Composition | Mixture of (R)- and (S)-enantiomers | (R)-enantiomer |

| Adrenergic Receptor Activity | Direct and Indirect (via catecholamine release) sympathomimetic action, including α1-adrenoceptor stimulation | Primarily indirect (tyramine-like action), inactive on adrenergic receptors |

| Imidazoline I1 Receptor | Not specifically characterized as selective I1 agonist | Potent and selective I1 receptor agonist |

| Vasopressor Response | Pronounced (influenced by (S)-isomer) | Less pronounced than (S)-isomer |

| Proposed Primary Mechanism for Headache Relief | Sympathomimetic action leading to cranial vasoconstriction | Selective Imidazoline I1 receptor agonism, potential trigeminal system inhibition |

Data Table: Comparative Mechanistic Actions

| Compound | Adrenergic Activity | Imidazoline I1 Receptor Binding | Primary Proposed Mechanism for Headache Relief |

| Isometheptene (Racemate) | Direct and Indirect (α1-adrenoceptor stimulation) | Not characterized as selective | Sympathomimetic action leading to cranial vasoconstriction |

| This compound | Primarily Indirect (Tyramine-like), Inactive on Adrenergic Receptors | Potent and Selective Agonist | Selective Imidazoline I1 Receptor Agonism, Potential Trigeminal System Inhibition |

Detailed Research Findings:

Studies in pithed rats comparing the cardiovascular effects of isometheptene racemate, (S)-isometheptene, and (R)-isometheptene demonstrated that (S)-isometheptene produced greater vasopressor responses, while both enantiomers increased heart rate equipotently. nih.gov Further analysis indicated that the tachycardic responses to (S)-isometheptene were abolished by propranolol (B1214883) (a beta-blocker), whereas its vasopressor responses were significantly attenuated by prazosin (B1663645) (an alpha-1 blocker). nih.gov In contrast, the effects of (R)-isometheptene were primarily attributed to a tyramine-like action. nih.govnih.gov

Investigations using isolated human blood vessels showed that the isometheptene enantiomers did not induce significant contraction in most vessels, except for a minor effect in the middle meningeal artery at high concentrations. nih.gov However, in vivo studies in rats demonstrated that both enantiomers produced equipotent meningeal vasoconstrictor responses, suggesting a mechanism more evident in the presence of perivascular sympathetic tone, consistent with a tyramine-like action. nih.gov

Crucially, non-clinical studies specifically evaluating this compound (TNX-201) have highlighted its selective binding and agonistic activity at imidazoline I1 receptors. tonixpharma.com This finding suggests a distinct mechanism of action for this compound compared to the broader sympathomimetic effects of racemic isometheptene that involve adrenergic receptors. tonixpharma.comtonixpharma.com This selective I1 receptor interaction is posited to be central to this compound's therapeutic potential, particularly for conditions like tension-type headache. tonixpharma.comtonixpharma.com

Structure Activity Relationship Sar and Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate structural properties of compounds with their biological activity. nih.govresearchgate.net By establishing mathematical relationships between molecular descriptors and activity, QSAR models can predict the activity of new or untested compounds. nih.govresearchgate.net

Ligand-Based QSAR Approaches (e.g., CoMFA, CoMSIA)

Ligand-based QSAR approaches utilize the structural properties of a set of known active ligands to derive a model that describes the features necessary for activity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods. unicamp.brnih.govnih.govmdpi.com

CoMFA calculates the steric and electrostatic interaction energies between a probe atom and the aligned molecules on a 3D grid. unicamp.brnih.gov These interaction energies serve as descriptors to build a QSAR model. unicamp.br CoMSIA is similar to CoMFA but uses a Gaussian function to assess steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. unicamp.brnih.govmdpi.com Both methods generate contour maps that visually represent regions where specific molecular features are predicted to favorably or unfavorably influence activity. unicamp.brnih.govnih.gov Studies on various compound series have shown that CoMFA and CoMSIA can produce statistically significant models with good predictive abilities when validated using external test sets. nih.govnih.govmdpi.com

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling identifies the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) of molecules required for binding to a specific biological target and eliciting a biological response. nih.govmdpi.combiorxiv.orgnih.gov Pharmacophore models can be derived from a set of active ligands (ligand-based) or from the structure of the target protein (structure-based). mdpi.combiorxiv.org

These models are valuable tools for virtual screening, a computational technique used to search large databases of chemical compounds to identify potential new ligands or analogs with similar activity profiles. nih.govmdpi.combiorxiv.orgnih.gov By screening compound libraries against a pharmacophore model, researchers can prioritize molecules that are likely to bind to the target, significantly reducing the number of compounds to be experimentally tested. nih.govmdpi.comnih.gov This approach can lead to the discovery of novel chemical scaffolds with desired activity. mdpi.comnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to study the interactions between a ligand (such as Dexisometheptene or its analogs) and a biological receptor at an atomic level. imist.manih.govmeilerlab.org

Receptor-Ligand Interaction Analysis

Molecular docking predicts the preferred binding orientation (pose) of a ligand within the binding site of a receptor and estimates the binding affinity. nih.gov This analysis provides detailed information about the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-pi stacking. nih.govraineslab.comcutm.ac.inbruker.com Understanding these interactions is fundamental to elucidating the molecular basis of ligand binding and activity. raineslab.comcutm.ac.inbruker.com

Conformational Analysis and Binding Energy Calculations

Molecular dynamics (MD) simulations extend the analysis beyond static docking poses by simulating the time-dependent behavior of the ligand-receptor complex. meilerlab.orgwustl.educompchems.commatlantis.comreadthedocs.io MD simulations allow for the exploration of conformational changes in both the ligand and the receptor upon binding and provide insights into the stability of the complex. biorxiv.orgmeilerlab.orgwustl.edumatlantis.com

Binding energy calculations, often performed in conjunction with docking and MD simulations (e.g., using methods like MM/GBSA or MM/PBSA), quantify the strength of the interaction between the ligand and the receptor. nih.govreadthedocs.iosavemyexams.comgsi.de Lower binding energy values typically indicate a more stable and favorable binding interaction. nih.gov These calculations help to rank potential ligands based on their predicted binding affinities and provide a deeper understanding of the energetic contributions of different types of interactions. nih.govreadthedocs.io

Rational Design Principles for Novel this compound Analogs

Based on the insights gained from SAR studies, QSAR modeling, pharmacophore modeling, virtual screening, molecular docking, and molecular dynamics simulations, rational design principles can be applied to design novel this compound analogs with improved properties. drugbank.com Analysis of QSAR contour maps can indicate specific regions where structural modifications are likely to enhance or diminish activity. unicamp.brnih.govnih.gov Pharmacophore models highlight the key features that should be retained or introduced in new designs. nih.govmdpi.comnih.gov Molecular docking and MD simulations can predict how specific modifications might affect binding pose, interactions, and binding affinity. imist.manih.gov

By iteratively applying these computational methods, researchers can rationally design and prioritize the synthesis and experimental testing of novel this compound analogs with potentially enhanced potency, selectivity, or other desirable pharmacological characteristics. drugbank.com This computational-driven approach accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates.

This compound, as an enantiomer of isometheptene (B1672259), exhibits distinct pharmacological properties compared to its racemate and the other enantiomer, Levoisometheptene ((R)-isometheptene). Stereochemistry plays a crucial role in the biological activity and receptor interactions of many drugs, and isometheptene is a relevant example nih.govslideshare.netresearchgate.netlibretexts.org. Isomers, compounds with the same molecular formula but different arrangements of atoms, can have significantly different biological effects due to variations in their spatial arrangement slideshare.net. Proteins, including receptors and enzymes, are chiral and can exhibit high sensitivity to the stereochemistry of the molecules they interact with libretexts.org. This stereospecificity can lead to one enantiomer of a chiral drug having a higher affinity for a binding receptor and thus increased potency compared to other enantiomers researchgate.net.

Research has focused on differentiating the effects of the isometheptene enantiomers, (S)-isometheptene (this compound) and (R)-isometheptene (Levoisometheptene), particularly concerning their cardiovascular effects and potential antimigraine mechanisms nih.govnih.gov. Isometheptene is classified as a sympathomimetic amine, and its vasoconstricting properties are attributed to the activation of the sympathetic nervous system via interactions with adrenergic receptors ncats.iodrugbank.comwikipedia.org.

Studies in pithed rats have shown that (S)-isometheptene produces greater vasopressor responses compared to (R)-isometheptene, while both enantiomers equipotently increase heart rate nih.gov. The different cardiovascular effects are likely due to variations in their mechanisms of action nih.gov. (S)-isometheptene appears to have a mixed sympathomimetic action involving both a tyramine-like effect (indirect displacement of norepinephrine) and direct stimulation of α1-adrenoceptors nih.gov. In contrast, the vascular responses to (R)-isometheptene are reported to be exclusively indirect, mediated by a tyramine-like action, and of less magnitude than those of (S)-isometheptene nih.gov.

Further pharmacological analysis supports these findings. The tachycardic responses to (S)-isometheptene were abolished after administration of propranolol (B1214883) (a beta-blocker), suggesting a component of beta-adrenergic stimulation, but were unaffected by alpha-adrenergic antagonists like prazosin (B1663645) or rauwolscine (B89727) nih.gov. The vasopressor responses to (S)-isometheptene were practically abolished after prazosin (an α1-adrenoceptor antagonist) nih.gov. This indicates a significant contribution of α1-adrenoceptor stimulation to the vasopressor effect of (S)-isometheptene.

Conversely, the vascular responses to (R)-isometheptene are primarily indirect nih.gov. This suggests that (R)-isometheptene's effects are mainly mediated by the release of endogenous catecholamines rather than direct receptor activation nih.gov.

The differential receptor interactions and mechanisms of action between the enantiomers are summarized in the table below:

| Enantiomer | Vasopressor Response | Tachycardic Response | Proposed Mechanism of Action | Primary Receptor Interaction |

| (S)-Isometheptene | Greater | Equipotent | Mixed sympathomimetic (tyramine-like + direct α1-adrenoceptor) | Direct α1-adrenoceptor stimulation |

| (R)-Isometheptene | Less Magnitude | Equipotent | Exclusively tyramine-like | Indirect (catecholamine release) |

| Enantiomer | Vasopressor Response | Tachycardic Response | Proposed Mechanism of Action | Primary Receptor Interaction |

|---|---|---|---|---|

| (S)-Isometheptene | Greater | Equipotent | Mixed sympathomimetic (tyramine-like + direct α1-adrenoceptor) | Direct α1-adrenoceptor stimulation |

| (R)-Isometheptene | Less Magnitude | Equipotent | Exclusively tyramine-like | Indirect (catecholamine release) |

Advanced Analytical Methodologies for Preclinical Research

Bioanalytical Method Development and Validation

Bioanalytical method development and validation are fundamental steps in preclinical research to ensure that analytical methods are suitable for their intended purpose, particularly for quantifying the compound and its metabolites in biological samples. nih.gov This process involves establishing parameters such as accuracy, precision, sensitivity, selectivity, linearity, range, and stability of the analyte in the biological matrix. researchgate.net Validated bioanalytical methods are a cornerstone of regulated preclinical studies, including pharmacokinetic and toxicokinetic studies. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique in preclinical bioanalysis for the quantification of small molecules like Dexisometheptene in complex biological matrices such as plasma, urine, and tissue homogenates. itrlab.comppd.com LC-MS/MS offers high sensitivity, selectivity, and speed, making it suitable for analyzing large numbers of samples generated during preclinical studies. nih.gov The chromatographic separation component (LC) effectively separates the analyte from interfering substances, while the mass spectrometry component (MS/MS) provides specific detection and quantification based on the mass-to-charge ratio of the parent compound and its characteristic fragment ions. itrlab.comppd.com This technique is invaluable for determining pharmacokinetic parameters such as Cmax, Tmax, and half-life in preclinical species.

Immunoassay-Based Techniques for Biomarker Detection

Immunoassay-based techniques, such as ELISA (Enzyme-Linked Immunosorbent Assay), are valuable in preclinical research for the detection and quantification of biomarkers that can indicate a compound's pharmacodynamic effects or potential toxicity. bioagilytix.com While LC-MS/MS is often preferred for small molecule quantification, immunoassays are particularly useful for detecting larger molecules or proteins that serve as biomarkers. These techniques rely on the specific binding of antibodies to the target biomarker, providing a highly sensitive method for detection, even at low concentrations. Immunoassays can complement LC-MS/MS data by providing insights into the biological responses modulated by the compound.

In Vivo Imaging Techniques for Pharmacodynamic Assessment (Preclinical)

In vivo imaging techniques provide non-invasive methods to visualize and quantify biological processes within living animals, offering valuable insights into the pharmacodynamic effects of a compound in preclinical studies. nih.govnih.govepistem.co.uk Modalities such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and optical imaging (fluorescence and bioluminescence) can be employed. nih.govnih.govnki.nlimavita.com These techniques allow for longitudinal studies in the same animal, reducing variability and the number of animals required. nih.gov In the context of a compound like this compound, in vivo imaging could potentially be used to assess its distribution to target tissues or to monitor changes in relevant physiological or biochemical markers in real-time. nih.gov

Metabolite Identification and Profiling Techniques for Preclinical Samples

Metabolite identification and profiling are essential aspects of preclinical research to understand how a compound is metabolized by the body. nih.govfrontagelab.com.cnwuxiapptec.com Identifying metabolites is crucial because they can have different pharmacological activities or toxicological profiles compared to the parent compound. nih.gov Advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are used for the comprehensive identification and structural elucidation of metabolites in preclinical samples. lcms.czdrugdiscoverytrends.com These techniques allow for the detection of expected and unexpected metabolites, providing a detailed metabolic profile. lcms.cz Metabolite profiling involves determining the relative abundance of different metabolites over time, which helps in understanding metabolic pathways and potential species differences in metabolism. wuxiapptec.com This information is critical for assessing the relevance of preclinical animal models and informing the design of clinical studies. wuxiapptec.com

Historical Context of Dexisometheptene Research in Academia

Early Research on Sympathomimetic Amines and their Therapeutic Applications

Early academic research into sympathomimetic amines focused on understanding their interactions with the sympathetic nervous system and their potential therapeutic uses. These compounds were recognized for their ability to induce responses such as vasoconstriction, bronchodilation, and cardiac stimulation by acting on adrenergic receptors. wikipedia.orgchemeurope.com The vasoconstricting properties of some sympathomimetic amines led to their investigation for conditions where narrowing of blood vessels was therapeutically beneficial.

Isometheptene (B1672259), the racemic mixture containing dexisometheptene, was historically explored for its vasoconstricting properties and its application in the treatment of headaches, particularly migraines and tension headaches. wikipedia.org Research indicated that isometheptene's vasoconstrictive effects were mediated through the activation of the sympathetic nervous system, involving epinephrine (B1671497) and norepinephrine (B1679862) and their interaction with cell surface adrenergic receptors. wikipedia.org Isometheptene mucate was one form that underwent trials, often as a component in combination drug products used for treating migraine attacks. Academic interest in isometheptene was thus situated within the larger effort to understand and utilize sympathomimetic amines for therapeutic purposes, particularly in managing vascular-related conditions like headaches.

Methodological Advancements Influencing this compound Investigations

Academic research on chemical compounds like this compound has historically benefited from advancements in various scientific methodologies. Progress in organic chemistry techniques, for instance, has been crucial for the synthesis, isolation, and characterization of specific chemical structures, including enantiomers like this compound. Methodological developments in pharmacology, such as in vitro and in vivo assay techniques to study drug-receptor interactions and physiological responses, have been fundamental to understanding how sympathomimetic amines exert their effects. The study of adrenergic receptors and their subtypes, a key aspect of sympathomimetic amine pharmacology, has evolved with methodological advancements in molecular biology and receptor binding assays. While specific historical methodological advancements solely focused on driving this compound investigations are not extensively detailed in the provided historical academic literature, the progress in these broader scientific fields provided the necessary tools and techniques for researchers to study compounds of this nature, including the ability to potentially differentiate and study individual enantiomers.

Key Academic Contributions and Theoretical Frameworks Shaping Research Directions

The theoretical framework underpinning the academic research on this compound is primarily based on the understanding of the sympathetic nervous system and the pharmacology of sympathomimetic amines. Key theoretical contributions in this area established that these compounds function by mimicking or modulating the activity of endogenous catecholamines at adrenergic receptors. wikipedia.orgchemeurope.com This framework guided research by providing a basis for investigating the specific receptor targets and downstream physiological effects of sympathomimetic compounds.

Emerging Research Directions and Future Avenues for Dexisometheptene

Application of New Approach Methodologies (NAMs) in Preclinical Evaluation

New Approach Methodologies (NAMs) are a suite of modern techniques aimed at providing reliable, human-relevant toxicological information while potentially reducing the reliance on traditional animal testing. rivm.nlilsi.eu These methodologies are being increasingly used in the pharmaceutical industry for in-house early drug development, supporting both efficacy testing and serving as screens for safety before progressing to animal studies. rivm.nl NAMs encompass various approaches, including simple in vitro tests, more complex organotypic or microphysiological systems, and ex vivo tissues, complemented by in silico tools for interpreting the in vivo relevance of the data. rivm.nlucl.ac.ukaltex.org The integration of NAMs into regulatory nonclinical pharmaceutical safety assessment is an area of ongoing focus and discussion among international experts and regulatory bodies. ucl.ac.uk

Organ-on-a-Chip Systems for Mechanistic and Pharmacodynamic Studies

Organ-on-a-chip (OOC) systems, also known as microphysiological systems (MPS), are microfabricated devices designed to mimic the structural and functional complexity of living human organs in vitro. nih.govmdpi.comeuropa.eu These chips contain living human cells within microfluidic channels, replicating organ-level physiology and allowing for the simulation of the biochemical and mechanical microenvironment. nih.govmdpi.comharvard.edu OOC technology offers a potential alternative to animal models by providing a more accurate representation of human biology, which can be particularly valuable for studying disease mechanisms and predicting drug responses. nih.govmdpi.comeuropa.eu They enable researchers to investigate drug efficacy and safety with potentially higher predictive validity than conventional models. corning.comemulatebio.com Furthermore, multi-organ-on-a-chip systems are being developed to study interactions between different organs and to model pharmacokinetics and pharmacodynamics, aiming towards creating a "Human-on-a-Chip" system that could emulate the response of the entire human body. emulatebio.com The use of OOC systems could facilitate detailed mechanistic and pharmacodynamic studies for compounds like Dexisometheptene by providing a more physiologically relevant in vitro environment. nih.gov

Advanced In Vitro Assays for Predictive Pharmacology

Advanced in vitro assays play a crucial role in predictive pharmacology by quantifying specific molecular endpoints linked to biological processes. nih.gov These assays can provide more mechanistic information rapidly, offering advantages over traditional toxicity testing. frontiersin.org High-content screening (HCS) in vitro technologies, for example, offer a wide range of toxicological endpoints, increasing predictive value. frontiersin.org The predictive value of in vitro assays can depend on the mechanism of toxicity being investigated. nih.gov Integrating data from various in vitro assays is essential for improving the accuracy of predictions.

In Silico Modeling for Drug-Target Interactions and Systems Pharmacology

In silico modeling utilizes computational techniques to understand and predict how drugs affect biological systems. nih.gov This approach can inform drug development, predict drug-target interactions, and guide the selection and development of potential treatments. nih.govplos.org In silico prediction of drug-target interactions can be performed by integrating chemical, genomic, and pharmacological data. plos.org Methods such as Random Forest and Support Vector Machine are used to build predictive models for drug-target interactions. plos.org Computational systems pharmacology approaches can be used to predict new drug targets and potential indications by reconstructing drug-target networks and building predictive network models. nih.gov These models can integrate both experimentally validated and computationally predicted drug-target interactions with known disease-associated proteins. nih.gov In silico approaches are also used for predicting the behavior of chemicals in the body based on their structural properties. altex.org Physiologically Based Pharmacokinetic (PBPK) models are examples of in silico tools that simulate and predict in vivo drug disposition and kinetics. ucl.ac.ukwur.nl

Rational Design of Next-Generation this compound Derivatives with Enhanced Selectivity

Rational design is a strategy used in drug discovery to engineer molecules with improved properties, such as enhanced selectivity. This approach involves predicting potential modifications based on the understanding of the relationship between molecular structure and function. nih.gov While the search results did not provide specific examples of rational design applied to this compound, the principles of rational design are broadly applicable to the development of drug derivatives. The goal is to modify the chemical structure of a compound to improve its binding affinity or selectivity for specific biological targets, potentially reducing off-target effects and enhancing therapeutic efficacy. nih.gov Computational protein design and strategies based on modifying binding pockets are examples of approaches used in rational design to improve enzyme activity and selectivity. nih.gov Applying these principles could lead to the development of next-generation this compound derivatives with enhanced selectivity for their intended targets.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Pharmacological Research

Omics technologies, such as proteomics and metabolomics, provide high-throughput methods for studying biological molecules on a large scale. scielo.org.mxnih.govresearchgate.net Proteomics focuses on the comprehensive analysis of proteins, including their expression, modifications, and interactions, while metabolomics involves the study of the complete set of metabolites in a biological system. nih.govmdpi.com These technologies can offer crucial information about the dynamic regulatory networks within biological systems and how they are affected by disease or therapeutic intervention. mdpi.com In preclinical research, integrating omics data can provide a more comprehensive understanding of a compound's pharmacological action and its effects on biological pathways. nih.gov This can aid in identifying biomarkers, understanding mechanisms of action, and predicting drug responses. nih.govmdpi.com The integration of different omics data types, such as genomics, transcriptomics, proteomics, and metabolomics, can be combined with structural protein analysis to predict drug targets and potential off-target effects. nih.gov Advancing bioinformatics and computational approaches are enabling improved analysis and integration of diverse omics data. nih.gov

Q & A

Q. Table 1: Comparative Analysis of Analytical Techniques for this compound

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | Purity assessment, stability testing | High sensitivity, quantifies impurities | Limited structural information |

| NMR Spectroscopy | Structural elucidation | Non-destructive, chiral analysis | Requires pure samples, high cost |

| Mass Spectrometry (HRMS) | Molecular weight confirmation | High accuracy, detects isotopes | Destructive, complex data analysis |

Q. Table 2: Experimental Design Strategies for Resolving Data Contradictions

| Strategy | Implementation Example | Key Outcome |

|---|---|---|

| Factorial Design | Vary species, dose, and enantiomer ratio | Isolate efficacy-driving factors |

| PK/PD Modeling | Integrate plasma concentration-time profiles with effect data | Quantify exposure-response relationships |

| Meta-Analysis | Pool data from 5+ studies using random-effects models | Identify heterogeneity sources |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.